Luciculine

Overview

Description

Luciculine is a potent antiarrhythmic of class I with weak hypotensive and N-cholinoblocking effects. It is a natural product found in Aconitum barbatum, Aconitum flavum, and Aconitum karakolicum .

Synthesis Analysis

The total synthesis of Luciculine has been achieved in seven steps from 2- (2-cyanoethyl)-5-methylcyclohex-2-en-1-one .

Molecular Structure Analysis

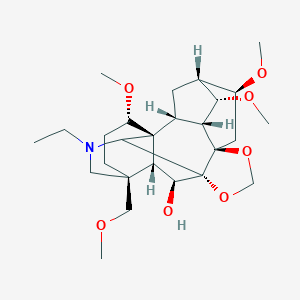

Luciculine’s structure has been confirmed through X-ray crystal structure analysis .

Scientific Research Applications

Isomerization Studies

Luciculine has been the subject of isomerization studies to understand its chemical behavior and potential for creating derivatives with varied biological activities . Isomerization, the process by which one molecule is transformed into another molecule which has exactly the same atoms, but the atoms have a different arrangement, is a fundamental chemical process that can lead to significant discoveries in pharmacology and material sciences.

Bioluminescence Research

Luciculine is closely related to bioluminescent reactions, where it acts as a luciferin, a molecule that produces light when oxidized . This property is utilized in various applications such as gene assays, detection of protein-protein interactions, and high-throughput screening in drug discovery. The study of luciculine’s role in bioluminescence could lead to advancements in medical imaging and environmental monitoring.

Synthetic Chemistry

The compound’s potential in synthetic chemistry is vast, with studies focusing on its conversion to other bioactive molecules . The total synthesis of racemic Napelline, for example, is a significant achievement that showcases the compound’s versatility and importance in developing new synthetic methodologies.

Drug Discovery

Napelline’s structural complexity and bioactivity make it a valuable target in drug discovery . Its synthesis and the study of its properties can lead to the development of new drugs, particularly in the field of neurology and cardiology, where similar compounds have shown promise.

Pharmacological Applications

The pharmacological applications of Luciculine are being explored, particularly its potential as a precursor to more potent compounds . Its role in the synthesis of natural product candidates and synthetic analogues is crucial for drug development and potential clinical trials.

Molecular Imaging

Luciculine’s properties may be harnessed for molecular imaging, a technique used to visualize biological processes in real-time . This application is particularly useful in the study of diseases and the development of targeted therapies.

Protein-Protein Interaction Analysis

The compound’s role in the analysis of protein-protein interactions is another area of interest . Understanding these interactions is key to unraveling the complex web of signals and processes within cells, which has implications for the treatment of various diseases.

Environmental Monitoring

Lastly, Luciculine’s bioluminescent properties are useful in environmental monitoring, particularly in the detection of pollutants and the assessment of ecosystem health . This application is vital for the conservation of natural resources and the protection of biodiversity.

properties

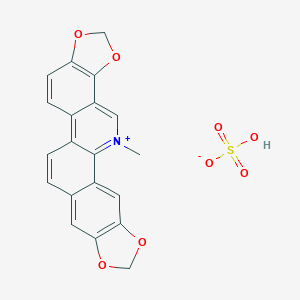

IUPAC Name |

(1R,2R,4S,5R,7R,8R,9R,10R,13R,16S,17R)-11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3/t12-,13+,14+,15-,16-,17+,18-,19-,20+,21+,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAZKLKDEOMJBJ-AFJRDBIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]56[C@H]4C[C@@H]([C@H](C5)C(=C)[C@H]6O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Luciculine | |

CAS RN |

5008-52-6 | |

| Record name | Napelline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005008526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPELLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6PPC7UD22E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

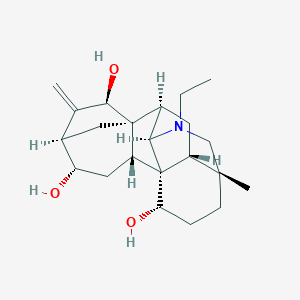

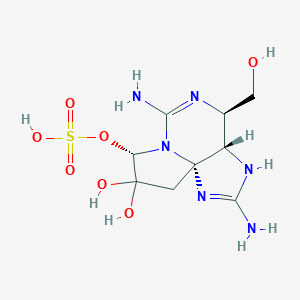

Q1: What is the molecular formula and weight of napelline?

A1: Napelline has the molecular formula C20H27NO3 and a molecular weight of 329.43 g/mol. []

Q2: What spectroscopic data is available for napelline?

A2: Researchers have extensively characterized napelline using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. These analyses provide detailed insights into its structure and conformation. [, , , ]

Q3: Are there any studies on the dissolution and solubility of napelline?

A3: While specific studies on napelline's dissolution and solubility are limited within the provided research, its extraction from plant material often involves solvents like ethanol. [, ] Further research is needed to comprehensively assess its solubility in various media.

Q4: What are the downstream effects of napelline's interaction with its targets?

A5: The downstream effects of napelline are diverse and depend on the biological system studied. For instance, it exhibits anti-inflammatory and anti-rheumatic activities in vitro, possibly by inhibiting inflammatory cytokine production and modulating the expression of genes like HIF-1α, VEGF, and TLR4. [] Additionally, napelline demonstrates potential for stimulating hemopoietic tissue regeneration in cytostatic myelosuppression. []

Q5: Does napelline exhibit any catalytic properties?

A5: The available research does not indicate any inherent catalytic properties of napelline.

Q6: What is known about the pharmacokinetics (PK) of napelline, including its absorption, distribution, metabolism, and excretion (ADME)?

A6: The provided research does not offer detailed insights into the specific PK parameters of napelline. Further studies are necessary to understand its ADME profile.

Q7: What is the safety profile of napelline? Are there any known toxicities or adverse effects?

A8: While napelline exhibits promising biological activities, it's crucial to acknowledge its potential toxicity. Bdelloid rotifer assays indicate that napelline exerts toxic effects. [] Furthermore, Aconitum plants, from which napelline is extracted, are well-known for their toxicity, primarily attributed to diterpenoid alkaloids. [, ] Therefore, thorough toxicological assessments are crucial before considering any therapeutic applications of napelline.

Q8: How do structural modifications of napelline affect its activity and potency?

A9: Studies exploring the structure-activity relationship (SAR) of napelline and its derivatives suggest that modifications can significantly impact its biological activities. For example, acylated derivatives of napelline exhibited varying degrees of vasodilating activity in mice, with some showing greater potency than napelline itself. [] Additionally, research on tyrosinase inhibition highlighted that specific structural features within the napelline scaffold contribute to its inhibitory potential. []

Q9: What is known about the stability of napelline under various conditions?

A9: The research provided does not delve into specific details regarding the stability of napelline under different conditions (e.g., temperature, pH, light exposure). Further investigations are needed to assess its stability profile, which is crucial for developing suitable formulations.

Q10: Are there any established analytical methods for the characterization and quantification of napelline?

A11: Researchers employ various analytical techniques for the identification and quantification of napelline, including: * Chromatographic methods: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are commonly used for separating and identifying napelline from plant extracts. [, ] * Mass spectrometry: Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide accurate mass measurements and fragmentation patterns, aiding in structural characterization. [] * Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about napelline, including its connectivity and stereochemistry. [, ]

Q11: Have any specific formulations or drug delivery strategies been explored for napelline?

A11: The provided research does not discuss specific formulations or drug delivery approaches for napelline. Further investigations are necessary to enhance its delivery and bioavailability for potential therapeutic applications.

Q12: What are the potential applications of napelline?

A13: Given its diverse biological activities, napelline holds promise for various applications, including: * Anti-inflammatory and anti-rheumatic agent: In vitro studies suggest that napelline might have therapeutic potential for inflammatory and rheumatic diseases. [] * Stimulant of hemopoietic tissue regeneration: Preliminary research indicates a potential role for napelline in promoting the recovery of blood-forming tissues. [] * Tool compound for studying ion channels: Napelline's potential interaction with ion channels makes it a valuable tool for investigating their physiological roles. []

Q13: What are some of the milestones in napelline research?

A14: Milestones in napelline research include: * Isolation and structural elucidation: The isolation of napelline from Aconitum species and its subsequent structural characterization using spectroscopic techniques marked a significant step in understanding this alkaloid. [, ] * Discovery of biological activities: Studies revealing napelline's anti-inflammatory, anti-rheumatic, and hemopoietic tissue regeneration properties have broadened its potential therapeutic applications. [, , ] * Development of synthetic routes: The total synthesis of napelline represents a landmark achievement, providing access to this complex molecule for further research and development. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)